molecular formula C13H16N4O B4584676 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carbohydrazide CAS No. 56223-41-7

2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carbohydrazide

Cat. No. B4584676
CAS RN: 56223-41-7
M. Wt: 244.29 g/mol
InChI Key: GTIPOTZCGMMSEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydro-β-carboline derivatives often involves catalytic or reagent-driven cyclization and condensation reactions. For instance, the thermal Fischer indolization process has been used to synthesize 4-methyl-6,7-dihydro-2H,5H-pyrido[4,3-b]benzo[e]indol-1-ones, showcasing a method that could be adapted for the synthesis of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carbohydrazide (Nguyen et al., 1990). Additionally, aza-annulation of tetrahydro-β-carboline derived enaminones has been explored for constructing complex indole alkaloid frameworks, which may offer insights into the synthesis of the target compound (Avadhani et al., 2019).

Molecular Structure Analysis

The molecular structure of tetrahydro-β-carbolines and their derivatives, including 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carbohydrazide, is characterized by a dense network of non-covalent interactions, potentially including hydrogen bonding and π-π interactions. These interactions can significantly influence the compound's chemical reactivity and physical properties. Computational studies, such as DFT calculations, can provide detailed insights into the electronic structure and reactivity of these molecules (Karrouchi et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carbohydrazide can be influenced by its functional groups, particularly the carbohydrazide moiety. This functional group can participate in nucleophilic addition reactions, condensation with aldehydes and ketones, and the formation of heterocycles. The compound's chemical properties are also shaped by its tetrahydro-β-carboline backbone, which may undergo various transformations, including N-alkylation and oxidation (Aly et al., 2019).

Physical Properties Analysis

The physical properties of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carbohydrazide, such as solubility, melting point, and crystalline structure, are critical for its application in chemical syntheses and pharmaceutical formulations. These properties can be determined through experimental techniques like X-ray crystallography, NMR spectroscopy, and chromatography. The solubility in various solvents can affect the compound's reactivity and its use in different reaction mediums.

Chemical Properties Analysis

The chemical properties of this compound, including its acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are essential for understanding its behavior in chemical syntheses and potential applications in drug discovery. Studies on similar compounds suggest that the tetrahydro-β-carboline framework imparts significant biological activity, which could be modulated by substituents at different positions of the molecule (Ivashchenko et al., 2010).

Scientific Research Applications

  • Antidiabetic Properties : Compounds similar to 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carbohydrazide have been investigated for their potential antidiabetic effects. For instance, a study synthesized derivatives of Tryptoline-3-Carboxylic Acid, which demonstrated potent antidiabetic activity in vivo in streptozotocin-induced diabetic rats (Choudhary et al., 2011).

  • Antitumor Activity : Certain derivatives of pyrido[4,3-b]indole have shown promising antitumor properties. A study reported the synthesis of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles as new classes of antineoplastic agents, demonstrating effectiveness against leukemic and solid tumor cells in vitro and in various experimental tumor models (Nguyen et al., 1990).

  • Calcium-Antagonist Activity : Some derivatives of pyrido[4,3-b]indole have been studied for their calcium-antagonist behavior, which could be relevant in the development of new drugs for treating cardiovascular diseases. A study found that certain hydrogenated pyrido[4,3-b]indole derivatives exhibit pronounced calcium-antagonist properties (Ivanov et al., 2001).

  • Molecular Magneto-Structural Correlations : The study of molecular magnetic interactions in pyrido[4,3-b]indole derivatives has led to insights into ferro- and anti-ferromagnetic coupling, which could be significant in the development of magnetic materials and molecular electronics. A study explored this in tetracopper(II) rectangular grids supported by mu-O and mu-(N-N) bridges derived from pyrido[4,3-b]indole based ligands (Roy et al., 2009).

  • Bioorganic Chemistry : Pyrido[4,3-b]indole derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing their potential application in the development of new antibiotics or antifungal agents. For instance, a study synthesized and characterized transition metal complexes of N '- [( E )-(1 H -indol-2-yl) methylidene]pyridine-4-carbohydrazide and evaluated their antimicrobial activities (Abubakar et al., 2019).

properties

IUPAC Name

2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-17-5-4-12-10(7-17)9-6-8(13(18)16-14)2-3-11(9)15-12/h2-3,6,15H,4-5,7,14H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIPOTZCGMMSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136846
Record name 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carbohydrazide

CAS RN

56223-41-7
Record name 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56223-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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